molecular formula C8H8N2O2S2 B1371151 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile CAS No. 1153420-28-0

2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile

Cat. No.: B1371151
CAS No.: 1153420-28-0
M. Wt: 228.3 g/mol
InChI Key: HHWYJGKCKJFCTN-UHFFFAOYSA-N
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Description

This compound is a thieno-thiopyran derivative featuring a fused thiophene and thiopyran ring system. Key structural attributes include:

  • Discontinued commercial availability: Listed as discontinued by CymitQuimica in 2025, suggesting challenges in synthesis or stability .

Properties

IUPAC Name

2-amino-6,6-dioxo-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S2/c9-3-6-5-1-2-14(11,12)4-7(5)13-8(6)10/h1-2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWYJGKCKJFCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153420-28-0
Record name 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve efficiency, reduce costs, and ensure safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound .

Scientific Research Applications

2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities with related heterocyclic compounds:

Compound Name Core Structure Key Substituents/Functional Groups Reported Activities/Applications Reference
2-Amino-6,6-dioxo-4H,5H,7H-6λ⁶-thieno[2,3-c]thiopyran-3-carbonitrile Thieno[2,3-c]thiopyran 6,6-dioxo, 2-amino, 3-cyano Not explicitly reported
6-Amino-5-(4-chlorophenyl)-4,8-diphenyl-2-thioxo-...pyrimidine-7-carbonitrile Pyrido-pyrano-pyrimidine 2-thioxo, 7-cyano, 4-chlorophenyl Synthetic intermediate
2-Amino-6-benzyl-4H,5H,7H-thieno[2,3-c]pyridine-3-carbonitrile Thieno[2,3-c]pyridine 6-benzyl, 2-amino, 3-cyano Structural analog for drug development
Pyrido[2,3-c]pyridazine derivatives Pyrido-pyridazine Variable substituents (e.g., Bcl-xL inhibitors) Pro-apoptotic agents for cancer therapy
5-Methyl-6-phenyl-2-thioxo-thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 2-thioxo, 5-methyl, 6-phenyl Precursor for heterocyclic synthesis

Key Structural Differences

  • Core Heterocycles: The target compound’s thieno-thiopyran core (sulfur-containing fused rings) contrasts with pyrido-pyrimidines (), thieno-pyridines (), and pyridazines (). These differences influence electronic properties and binding affinities. Sulfone vs.
  • Substituent Effects: The 3-cyano group is common across several compounds (e.g., ), suggesting its role in π-stacking or as a hydrogen-bond acceptor. Amino groups at position 2 (target compound) vs. benzyl () or chlorophenyl () substituents modulate steric and electronic interactions.

Biological Activity

2-Amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile is a complex organic compound with significant biological activity. Its unique thieno[2,3-c]thiopyran structure allows for diverse interactions within biological systems. This article explores its synthesis, biological properties, mechanisms of action, and potential applications supported by research findings.

Chemical Structure and Properties

The chemical formula for 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile is C8H8N2O2S2C_8H_8N_2O_2S_2. The compound features a thieno ring system that contributes to its reactivity and biological interactions.

PropertyValue
Molecular Weight224.29 g/mol
DensityNot specified
Melting PointNot available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining thioketones with amines.
  • Oxidation and Reduction : Utilizing oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride to modify functional groups.

Antimicrobial Properties

Research has demonstrated that 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi.

Case Study Findings :
A study conducted on the antibacterial activity of thieno derivatives found that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. It is believed to disrupt cellular processes by inhibiting key metabolic pathways essential for microbial growth.

Research Applications

The unique properties of 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile make it a candidate for various scientific applications:

  • Pharmaceutical Development : Potential use in drug formulation targeting microbial infections.
  • Chemical Biology : Studies on its interactions with biological macromolecules can provide insights into new therapeutic targets.

Comparative Analysis

To better understand the significance of this compound within its class of thieno derivatives, a comparison can be made with similar compounds:

Compound NameAntimicrobial ActivityUnique Features
2-amino-4-methylthieno[2,3-c]pyridineModerateContains a methyl group
2-amino-4H-thieno[3,2-c]pyranLowLess complex structure
2-amino-6,6-dioxo-4H,5H,7H-thieno[2,3-c]thiopyranHighUnique dioxo and carbonitrile group

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